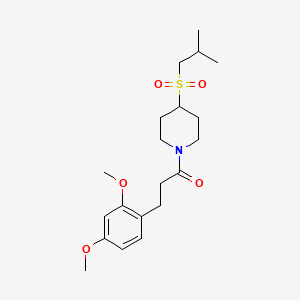
3-(2,4-Dimethoxyphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2,4-Dimethoxyphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one, also known as Dibutylone, is a chemical compound belonging to the cathinone family. It is a synthetic stimulant drug that has gained popularity in recent years due to its psychoactive effects. Dibutylone is known for its ability to enhance mood, increase energy levels, and induce euphoria. The chemical structure of Dibutylone is similar to other cathinones, such as methylone and ethylone, which are also known for their stimulant effects.
Scientific Research Applications
Synthesis and Biological Evaluation
Hybrid Molecules for Therapeutic Purposes : A study reported the synthesis of hybrid molecules combining features of ibuprofen with piperidine and other structural motifs, aiming to explore their in vitro antioxidant, antitryptic, and albumin denaturation inhibition activities. This approach indicates the potential for designing new therapeutic agents by incorporating the piperidinyl moiety (Manolov et al., 2022).
Antibacterial and Antioxidant Derivatives : Research into the synthesis of furo[2,3-g]-1,2,3-benzoxathiazine derivatives and their N-piperidinosulfonyl carbamate counterparts has been conducted to assess their DPPH radical-scavenging and in vitro antiproliferative activities against various cancer cell lines, highlighting the role of such compounds in developing new antibacterial and antioxidant therapies (El-Sawy et al., 2013).
Chemical Synthesis and Characterization
Advanced Material Synthesis : The acylation of 2,5-dimethoxycarbonyl[60]fulleropyrrolidine and the synthesis of its multifullerene derivatives demonstrate the utility of piperidine derivatives in the development of novel materials with potential applications in nanotechnology and material sciences (Zhang et al., 2002).
Crystal and Molecular Structure Studies : Investigations into the crystal and molecular structures of compounds incorporating piperidinyl and sulfonyl groups offer insights into their physicochemical properties and potential applications in the design of materials and molecules with specific functional characteristics (Naveen et al., 2015).
Pharmacological Applications
Anticonvulsant Agents : The design and synthesis of piperidyl indanone derivatives for evaluation as anticonvulsant agents underscore the importance of structural modification in the piperidine scaffold for enhancing pharmacological activity (Siddiqui et al., 2012).
Antimicrobial Activities : The development of tetrahydropyridin-4-ol derivatives and their evaluation for antibacterial activity against various strains, including drug-resistant organisms, illustrates the potential of piperidine derivatives in addressing the need for new antimicrobial agents (Aridoss et al., 2010).
properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO5S/c1-15(2)14-27(23,24)18-9-11-21(12-10-18)20(22)8-6-16-5-7-17(25-3)13-19(16)26-4/h5,7,13,15,18H,6,8-12,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZJDGMAYMBTBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CCC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dimethoxyphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

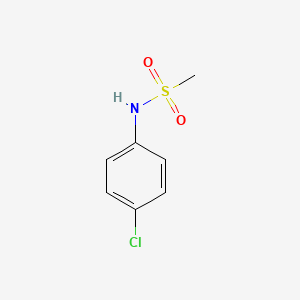
![4-(N,N-dimethylsulfamoyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2445260.png)
![2-(3,4-dimethoxyphenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2445265.png)
![Ethyl 3-(4-chlorophenyl)-5-[(2-methylbenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2445266.png)

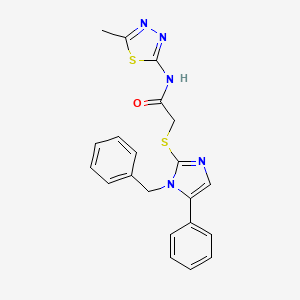

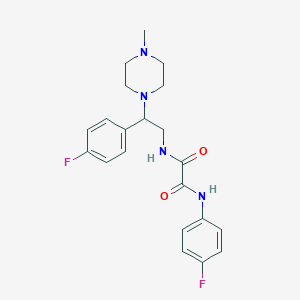
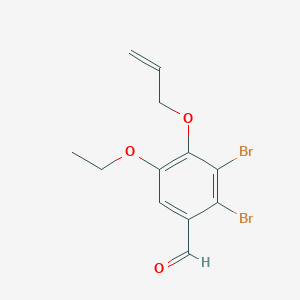

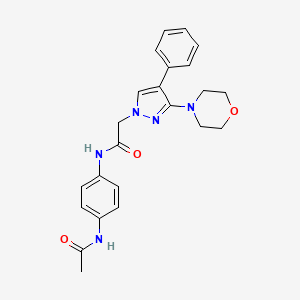
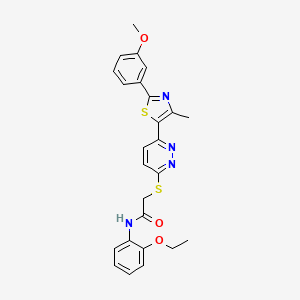
![2-Chloro-N-[4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-yl]acetamide;hydrochloride](/img/structure/B2445278.png)
